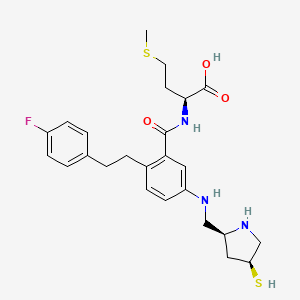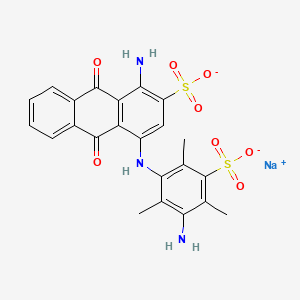
2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, sulfonic acid groups, and multiple amino substitutions, making it a versatile molecule in both research and industrial contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt typically involves multi-step organic reactions. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by nitration and subsequent reduction to form the amino groups. The final steps involve the coupling of the anthracene derivative with the trimethyl-substituted phenylamine under controlled conditions to ensure the correct positioning of the amino and sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and nitration reactors, followed by catalytic hydrogenation for the reduction steps. The coupling reactions are typically carried out in high-pressure reactors to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents such as chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino-substituted anthracene derivatives.
Substitution: Various sulfonated anthracene compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of dyes and pigments due to its stable aromatic structure and vibrant colors. It also serves as a model compound for studying sulfonation and nitration reactions.
Biology
In biological research, derivatives of this compound are used as fluorescent probes for studying cellular processes. The sulfonic acid groups enhance water solubility, making it suitable for biological applications.
Medicine
In medicine, this compound and its derivatives are investigated for their potential as anticancer agents due to their ability to intercalate with DNA and disrupt cellular processes.
Industry
Industrially, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of this compound involves its ability to interact with biological molecules such as DNA and proteins. The amino and sulfonic acid groups facilitate binding to these targets, leading to alterations in their function. The anthracene core can intercalate with DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
Anthraquinone: Similar in structure but lacks the sulfonic acid and amino groups.
1-Amino-2-anthraquinonesulfonic acid: Similar but with different substitution patterns.
2-Anthracenesulfonic acid: Lacks the additional amino and trimethyl-substituted phenylamine groups.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt lies in its combination of sulfonic acid, amino, and anthracene groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
特性
CAS番号 |
164843-77-0 |
|---|---|
分子式 |
C23H19N3NaO8S2- |
分子量 |
552.5 g/mol |
IUPAC名 |
sodium;1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H21N3O8S2.Na/c1-9-18(24)10(2)23(36(32,33)34)11(3)20(9)26-14-8-15(35(29,30)31)19(25)17-16(14)21(27)12-6-4-5-7-13(12)22(17)28;/h4-8,26H,24-25H2,1-3H3,(H,29,30,31)(H,32,33,34);/q;+1/p-2 |
InChIキー |
AUUICRKZSVPWNV-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


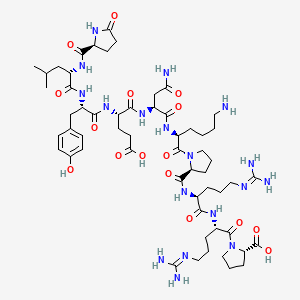

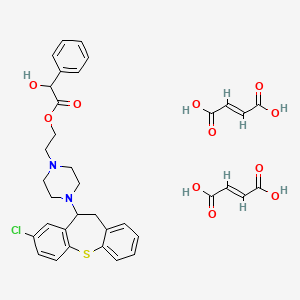
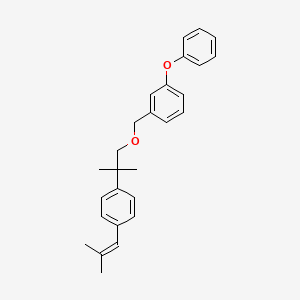

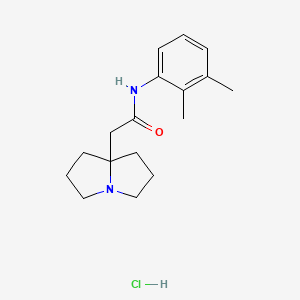
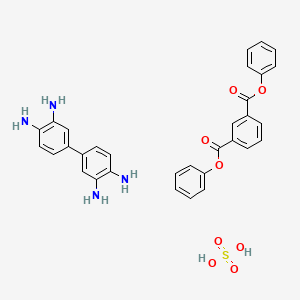

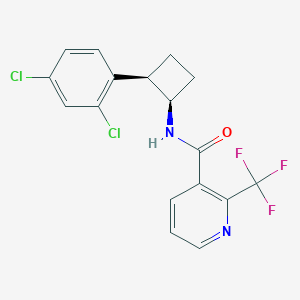
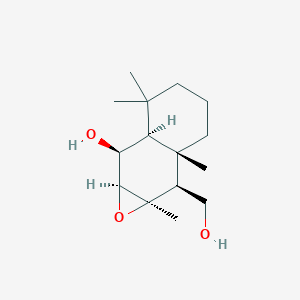
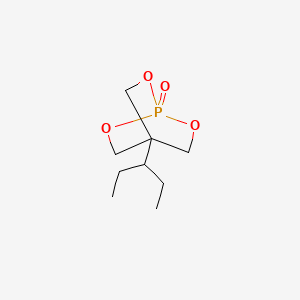
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

